An In-depth Technical Guide to 4-(Bromomethyl)-2,1,3-benzoxadiazole
An In-depth Technical Guide to 4-(Bromomethyl)-2,1,3-benzoxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-2,1,3-benzoxadiazole is a key heterocyclic aromatic compound utilized primarily as a fluorescent labeling reagent and a versatile building block in organic synthesis. Its utility stems from the benzoxadiazole (also known as benzofurazan) core, which imparts desirable electronic and photophysical properties, and the reactive bromomethyl group, which allows for covalent attachment to various nucleophiles. The benzoxadiazole moiety often functions as an electron-accepting unit, and when conjugated with electron-donating groups, can result in molecules with strong intramolecular charge transfer (ICT) characteristics. This property is fundamental to its application as an environmentally sensitive fluorophore.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(Bromomethyl)-2,1,3-benzoxadiazole, with a focus on detailed experimental protocols and quantitative data to aid researchers in its effective utilization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-(Bromomethyl)-2,1,3-benzoxadiazole is presented in the table below.
| Property | Value | Reference |
| CAS Number | 32863-30-2 | [1] |
| Molecular Formula | C₇H₅BrN₂O | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 77-79 °C | |
| IUPAC Name | 4-(Bromomethyl)-2,1,3-benzoxadiazole | [1] |
| SMILES | BrCC1=CC=CC2=NON=C12 | [1] |
| InChIKey | OFUZQEBZOGPUBJ-UHFFFAOYSA-N | [1] |
Synthesis of 4-(Bromomethyl)-2,1,3-benzoxadiazole
The synthesis of 4-(Bromomethyl)-2,1,3-benzoxadiazole is typically achieved through a two-step process:
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Synthesis of 4-Methyl-2,1,3-benzoxadiazole: Cyclization of a substituted o-nitroaniline.
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Bromination: Free-radical bromination of the methyl group of 4-Methyl-2,1,3-benzoxadiazole.
The following diagram illustrates the synthetic pathway:
Caption: Synthetic pathway for 4-(Bromomethyl)-2,1,3-benzoxadiazole.
Experimental Protocol: Synthesis of 4-Methyl-2,1,3-benzoxadiazole
This protocol is based on the general synthesis of 2,1,3-benzoxadiazoles from o-nitroanilines.
Materials:
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3-Methyl-2-nitroaniline
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Sodium hypochlorite solution (commercial bleach)
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Triphenylphosphine
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Toluene
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Dichloromethane
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Silica gel for column chromatography
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Standard laboratory glassware and equipment
Procedure:
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Oxidative Cyclization:
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In a round-bottom flask, dissolve 3-methyl-2-nitroaniline in a suitable solvent such as dichloromethane.
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Cool the solution in an ice bath.
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Slowly add an excess of sodium hypochlorite solution dropwise with vigorous stirring.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude 4-methyl-2,1,3-benzoxadiazole N-oxide.
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Reduction:
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Dissolve the crude N-oxide in toluene.
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Add a slight excess of triphenylphosphine.
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Reflux the mixture for several hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture and remove the toluene under reduced pressure.
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Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to yield pure 4-methyl-2,1,3-benzoxadiazole.
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Experimental Protocol: Bromination of 4-Methyl-2,1,3-benzoxadiazole
This protocol is adapted from the bromination of the analogous 4-methyl-2,1,3-benzothiadiazole.[2]
Materials:
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4-Methyl-2,1,3-benzoxadiazole
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N-Bromosuccinimide (NBS)
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Benzoyl peroxide (or AIBN) as a radical initiator
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Carbon tetrachloride (CCl₄)
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Standard laboratory glassware and equipment for reflux and purification
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-2,1,3-benzoxadiazole in carbon tetrachloride.
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Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
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Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for several hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Filter off the succinimide byproduct.
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Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to obtain 4-(bromomethyl)-2,1,3-benzoxadiazole.
Quantitative Data for Synthesis:
| Parameter | Value | Reference |
| Starting Material (Bromination) | 4-Methyl-2,1,3-benzoxadiazole | [2] |
| Reagents (Bromination) | N-Bromosuccinimide (NBS), Benzoyl peroxide | [2] |
| Solvent (Bromination) | Carbon tetrachloride (CCl₄) | [2] |
| Reaction Temperature (Bromination) | 80-85 °C | [2] |
| Yield (Bromination) | ~77.6% (reported for the thiadiazole analog) | [2] |
Application in Fluorescent Labeling of Thiols
4-(Bromomethyl)-2,1,3-benzoxadiazole is a thiol-reactive fluorescent probe. The bromomethyl group reacts with the thiol group of cysteine residues in proteins via a nucleophilic substitution reaction, forming a stable thioether linkage. This reaction is the basis for its use in labeling and detecting proteins.
Reaction Mechanism with Cysteine
The reaction proceeds via an Sₙ2 mechanism where the sulfur atom of the cysteine thiol acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion.
Caption: Reaction of 4-(Bromomethyl)-2,1,3-benzoxadiazole with cysteine.
Experimental Protocol: Fluorescent Labeling of Proteins
This is a general protocol for labeling cysteine residues in proteins. Optimal conditions may vary depending on the specific protein.
Materials:
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Protein containing accessible cysteine residues
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4-(Bromomethyl)-2,1,3-benzoxadiazole
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Labeling buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Dithiothreitol (DTT) or β-mercaptoethanol (for quenching)
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Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
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Protein Preparation:
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Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL.
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If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, treat with a reducing agent like DTT (e.g., 10 mM) for 1 hour at room temperature. Remove the reducing agent by dialysis or using a desalting column before labeling.
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-
Labeling Reaction:
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Prepare a stock solution of 4-(bromomethyl)-2,1,3-benzoxadiazole (e.g., 10-50 mM) in anhydrous DMF or DMSO.
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Add a 10- to 20-fold molar excess of the labeling reagent to the protein solution.
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Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
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-
Quenching the Reaction:
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Stop the reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM to react with any unreacted labeling reagent.
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-
Purification:
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Remove the excess, unreacted labeling reagent and the quenching agent by size-exclusion chromatography. The labeled protein will elute in the void volume, while the smaller molecules will be retained.
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The following diagram outlines the experimental workflow for protein labeling:
Caption: Experimental workflow for fluorescently labeling proteins.
Quantitative Fluorescence Data
The following table summarizes the estimated photophysical properties of the thiol adduct of 4-(bromomethyl)-2,1,3-benzoxadiazole, based on data for structurally similar NBD-thiol conjugates.
| Parameter | Estimated Value | Reference (Analogous Compounds) |
| Excitation Maximum (λex) | ~470 nm | [1] |
| Emission Maximum (λem) | ~530 nm | [1] |
| Molar Extinction Coefficient (ε) | ~13,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | Moderate (solvent dependent) |
Safety and Handling
4-(Bromomethyl)-2,1,3-benzoxadiazole is a reactive alkylating agent and should be handled with appropriate safety precautions.
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Hazard Statements: May be harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. Causes serious eye irritation and may cause respiratory irritation.
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Precautionary Statements:
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Wear protective gloves, eye protection, and face protection.
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Use only in a well-ventilated area.
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Avoid breathing dust.
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Wash skin thoroughly after handling.
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
4-(Bromomethyl)-2,1,3-benzoxadiazole is a valuable tool for researchers in various scientific disciplines. Its straightforward synthesis and reactivity with thiols make it an effective fluorescent probe for labeling and studying proteins. This guide provides the necessary technical information, including detailed protocols and quantitative data, to facilitate its successful application in the laboratory. As with any chemical reagent, proper safety precautions should always be observed during its handling and use.
